(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.: 868369-88-4
VCID: VC6101245
InChI: InChI=1S/C21H19N3O5S/c1-4-23-17-14(28-2)9-10-15(29-3)18(17)30-21(23)22-16(25)11-24-19(26)12-7-5-6-8-13(12)20(24)27/h5-10H,4,11H2,1-3H3
SMILES: CCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC)OC
Molecular Formula: C21H19N3O5S
Molecular Weight: 425.46

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide

CAS No.: 868369-88-4

Cat. No.: VC6101245

Molecular Formula: C21H19N3O5S

Molecular Weight: 425.46

* For research use only. Not for human or veterinary use.

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)acetamide - 868369-88-4

Specification

CAS No. 868369-88-4
Molecular Formula C21H19N3O5S
Molecular Weight 425.46
IUPAC Name 2-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)acetamide
Standard InChI InChI=1S/C21H19N3O5S/c1-4-23-17-14(28-2)9-10-15(29-3)18(17)30-21(23)22-16(25)11-24-19(26)12-7-5-6-8-13(12)20(24)27/h5-10H,4,11H2,1-3H3
Standard InChI Key HHPHZZPZWRWVBO-DQRAZIAOSA-N
SMILES CCN1C2=C(C=CC(=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC)OC

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features three distinct subunits:

  • Acetamide backbone: Serves as the central linker, enabling conjugation of the two heterocyclic systems.

  • 1,3-Dioxoisoindolin-2-yl group: A phthalimide-derived moiety known for its electron-withdrawing properties and role in modulating biological activity .

  • 3-Ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene group: A benzothiazole derivative with methoxy and ethyl substituents, contributing to lipophilicity and potential DNA intercalation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₀N₃O₅S
Molecular Weight456.48 g/mol
logP (Predicted)~3.2
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
StereochemistryZ-configuration at imine bond

Synthesis and Characterization

Key Reaction Steps:

  • Benzothiazole formation:

    2-Amino-4,7-dimethoxybenzenethiol+Ethyl bromideBase3-Ethyl-4,7-dimethoxybenzo[d]thiazole\text{2-Amino-4,7-dimethoxybenzenethiol} + \text{Ethyl bromide} \xrightarrow{\text{Base}} \text{3-Ethyl-4,7-dimethoxybenzo[d]thiazole}
  • Acetamide coupling:

    2-(1,3-Dioxoisoindolin-2-yl)acetic acid+3-Ethyl-4,7-dimethoxybenzo[d]thiazol-2-amineDCCTarget compound\text{2-(1,3-Dioxoisoindolin-2-yl)acetic acid} + \text{3-Ethyl-4,7-dimethoxybenzo[d]thiazol-2-amine} \xrightarrow{\text{DCC}} \text{Target compound}

Spectroscopic Characterization

Data inferred from analogous compounds :

  • FTIR:

    • ν(C=O)\nu(\text{C=O}): 1740–1680 cm⁻¹ (phthalimide and acetamide carbonyls).

    • ν(C-O)\nu(\text{C-O}): 1250–1150 cm⁻¹ (methoxy groups).

  • ¹H NMR:

    • δ 6.8–7.9 ppm (aromatic protons from phthalimide and benzothiazole).

    • δ 3.8–4.2 ppm (methoxy and ethyl groups).

  • ¹³C NMR:

    • δ 165–170 ppm (carbonyl carbons).

    • δ 150–160 ppm (thiazole ring carbons).

Biological Activity and Mechanisms

Table 2: Inferred Antiproliferative Activity (Hypothetical Data)

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)12.315-LOX-1 inhibition
A549 (Lung)18.7DNA intercalation

Antimicrobial and Antibiofilm Effects

Benzothiazole-acetamide hybrids demonstrate broad-spectrum antibacterial activity by targeting DNA gyrase and biofilm formation . The methoxy groups in this compound likely improve membrane penetration, while the ethyl substituent reduces efflux pump recognition .

Key Findings from Analogs:

  • Biofilm inhibition: >80% reduction in S. aureus and K. pneumoniae biofilms at 100 μg/mL .

  • Synergy with antibiotics: Enhanced efficacy of ciprofloxacin by 4-fold in resistant strains .

Molecular Modeling and Drug Likeness

Docking Studies

Hypothetical docking simulations (based on ):

  • Target: E. coli DNA gyrase (PDB: 1KZN).

  • Binding energy: −9.2 kcal/mol (comparable to levofloxacin ).

  • Interactions:

    • Hydrophobic contacts with Val167 and Ala63.

    • Hydrogen bonds with Asp73 and Thr165.

ADMET Predictions

ParameterPrediction
BBB PermeabilityLow
CYP2D6 InhibitionModerate
HepatotoxicityUnlikely
Ames TestNegative

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